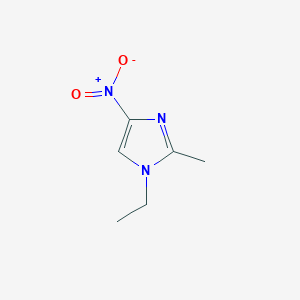

1-Ethyl-2-methyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methyl-4-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-6(9(10)11)7-5(8)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILAZDVPNOAKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350288 | |

| Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89128-07-4 | |

| Record name | 1-Ethyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives in Nitroimidazole Chemical Research

The journey of nitroimidazole research began in the 1950s with the discovery of azomycin, a 2-nitroimidazole (B3424786) isolated from a natural source. nih.govresearchgate.net This discovery of a nitro-containing imidazole (B134444) with antimicrobial properties sparked considerable interest in the scientific community, leading to the synthesis of numerous analogues. nih.gov This early research was pivotal, establishing the potential of the nitroimidazole scaffold in drug discovery.

A significant milestone in this field was the development of metronidazole (B1676534), a 5-nitroimidazole, which demonstrated potent activity against anaerobic bacteria and protozoa. researchgate.netunimib.it The success of metronidazole solidified the importance of nitroimidazoles in chemotherapy and spurred further investigations into other derivatives, including 2-nitroimidazoles and 4-nitroimidazoles. unimib.it Over the decades, the research has expanded to include a wide array of substituted nitroimidazoles, with modifications to the imidazole ring and the position of the nitro group, all aimed at exploring and optimizing their chemical and biological properties. unimib.it

Academic Significance of Substituted Imidazole Ring Systems

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govmdpi.com Its significance stems from its presence in a variety of essential biological molecules, including the amino acid histidine and purine (B94841) bases in nucleic acids. biomedpharmajournal.orgijrar.org This natural prevalence has made the imidazole scaffold an attractive target for the design and synthesis of new therapeutic agents.

Substituted imidazole ring systems exhibit a remarkable diversity of biological activities, a fact that has driven extensive academic research. jchemrev.comnih.gov These compounds have been investigated for a wide range of pharmacological applications, including as:

Anticancer agents. jchemrev.comnih.gov

Antibacterial agents. jchemrev.comnih.gov

Antifungal agents. jchemrev.comnih.gov

Antiviral agents. jchemrev.comnih.gov

Anti-inflammatory agents. nih.gov

Antitubercular agents. jchemrev.com

The versatility of the imidazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This adaptability has made it a cornerstone in the development of numerous clinically used drugs and a continuous source of inspiration for academic research in drug discovery. nih.govmdpi.com

Overview of 1 Ethyl 2 Methyl 4 Nitro 1h Imidazole Within Nitroimidazole Derivatives Research

Regioselective N-Alkylation Strategies for Nitroimidazole Rings

The introduction of an ethyl group at the N1 position of the 2-methyl-4-nitro-1H-imidazole scaffold is a critical step that significantly influences the compound's properties. Achieving high regioselectivity in this N-alkylation step is a primary synthetic challenge, governed by a delicate interplay of reaction conditions and the nature of the alkylating agent.

Influence of Reaction Conditions on N1-Alkylation Regioselectivity

The alkylation of unsymmetrical nitroimidazoles can theoretically yield two different isomers. However, for 4-nitroimidazoles, alkylation is favored at the N1 position. The choice of base, solvent, and temperature plays a crucial role in maximizing the yield and regioselectivity of this transformation. Research has demonstrated that reaction conditions are a determining factor in the outcome of the N-alkylation of nitroimidazoles. rsc.org

Studies on the alkylation of 4-nitroimidazole (B12731) have shown that the reaction is sensitive to the operating conditions. rsc.org While reactions at room temperature often result in low yields, elevating the temperature can markedly improve the outcome. rsc.org Specifically, heating the reaction to 60°C has been shown to significantly increase product yields. rsc.org The combination of potassium carbonate (K2CO3) as the base and acetonitrile (B52724) as the solvent at this elevated temperature has been identified as particularly effective, leading to good yields of the N1-alkylated derivatives. rsc.org This set of conditions not only improves the yield but also influences the reaction kinetics, with typical reaction times ranging from one to three hours. rsc.org

Below is a data table summarizing the influence of various reaction conditions on the N-alkylation of 4-nitroimidazole.

| Base | Solvent | Temperature | Yield | Reference |

| K2CO3 | Acetonitrile | 60°C | Good (66-85%) | rsc.org |

| K2CO3/KOH | DMSO or DMF | Room Temp | Low | rsc.org |

| K2CO3 | Acetonitrile | Room Temp | Moderate | rsc.org |

Alkylating Agent Specificity in this compound Synthesis

The structure of the alkylating agent is another critical factor that dictates the efficiency and regioselectivity of the synthesis. For the preparation of this compound, common ethylating agents include bromoethane and diethyl sulfate.

The regiochemical outcome of the alkylation is influenced by both steric and electronic factors. Electron-withdrawing groups, such as the nitro group at the C4 position, deactivate the nearer nitrogen atom (N3) towards electrophilic attack. Consequently, the alkylating agent preferentially reacts at the more remote and sterically less hindered nitrogen atom (N1). This inherent electronic bias toward N1-alkylation in 4-nitroimidazoles is a key principle guiding the synthesis. rsc.org The size of the incoming electrophile (the alkylating agent) also plays a significant role; larger alkyl groups show an increased preference for the less-hindered nitrogen atom.

Electrophilic Nitration and Halogenation Protocols for Imidazole Ring Functionalization

Introducing the nitro group at a specific position on the imidazole ring is a foundational step in the synthesis of the target compound and its analogues. This is typically achieved through electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring.

Mechanistic Analysis of Nitronium Ion Attack at C4 Position

The nitration of the imidazole ring is a classic example of an electrophilic aromatic substitution reaction. The process generally involves the generation of a potent electrophile, the nitronium ion (NO2+), from a mixture of concentrated nitric acid and concentrated sulfuric acid. acs.orguiowa.edu Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the linear and highly electrophilic nitronium ion. acs.org

The imidazole ring, being an electron-rich heterocycle, is susceptible to attack by the nitronium ion. The substitution pattern is directed by the existing substituents on the ring. For a 2-methylimidazole, the incoming electrophile is directed to the C4 or C5 positions. The methyl group at C2 is an activating group and an ortho-, para- director, which in the context of the imidazole ring, directs incoming electrophiles to the adjacent C5 and the "para-equivalent" C4 positions. The attack of the pi electrons of the imidazole ring on the nitronium ion forms a high-energy carbocation intermediate, often called a sigma complex or arenium ion. acs.org This step is typically the rate-determining step of the reaction. acs.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile, yielding the 2-methyl-4(5)-nitroimidazole product. acs.orgnih.gov

Sequential Nitration-Chlorination Strategies for Dinitroimidazole Formation

Further functionalization of the nitroimidazole ring can be achieved to synthesize analogues with multiple substituents. For instance, the synthesis of dinitroimidazole derivatives can be accomplished under more forcing conditions. Standard nitration of imidazole typically yields 4-nitroimidazole, which can be nitrated a second time using anhydrous nitric acid to form dinitro derivatives. nih.gov

While direct sequential nitration-chlorination to form a dinitro species is not a standard route, halogenation is a common subsequent functionalization step. For example, N-substituted nitroimidazoles can be halogenated to introduce chloro, bromo, or iodo groups onto the ring. The reaction of nitrite (B80452) with hypochlorous acid can generate reactive species like nitryl chloride (Cl-NO2), which is capable of both nitrating and chlorinating phenolic substrates, suggesting a potential pathway for concurrent or sequential functionalization. nih.gov In some synthetic approaches, dinitroimidazoles are treated with amines to replace one of the nitro groups, affording 4-amino-5-nitroimidazole derivatives. nih.gov The synthesis of 1,4-dinitroimidazoles has also been reported as highly efficient bifunctional reagents for bioconjugation, reacting specifically with cysteines through a cine-substitution mechanism where the N1-nitro group acts as the leaving group upon nucleophilic attack at the C5 position.

Novel Cyclization and Heteroannulation Approaches to Nitroimidazole Derivatives

Beyond simple substitution reactions, recent synthetic advancements have focused on novel cyclization and heteroannulation strategies to construct complex, often bicyclic, nitroimidazole derivatives. These approaches offer pathways to new chemical entities with potentially enhanced or novel biological activities.

Intramolecular cyclization is a powerful strategy for building fused-ring systems. For instance, new bicyclic derivatives of nitroimidazole have been synthesized through the reaction of dinitroimidazoles with epichlorohydrin (B41342) in an alkaline environment, leading to an intramolecular cyclization to form nitroimidazooxazoles. mdpi.com These bicyclic structures are of interest for their potential therapeutic applications. mdpi.comnih.gov Another approach involves a reductive cyclization, where o-nitroanilines react with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) to form benzimidazoles in a single step. organic-chemistry.org This methodology has been extended to create other imidazole-containing heterocyclic systems. organic-chemistry.org

Heteroannulation, the formation of a new heterocyclic ring fused to an existing ring, provides another route to complex nitroimidazole derivatives. The synthesis of nitroimidazopyrazinones, a novel bicyclic chemotype, has been achieved by linking the amide and imidazole nitrogen atoms of a substituted monocyclic nitroimidazole precursor. acs.org These strategies expand the chemical space around the nitroimidazole core, allowing for the creation of diverse libraries of compounds for biological screening. thieme-connect.com Electrochemical methods are also emerging as green and efficient alternatives, such as an electrochemical-oxidation-induced intramolecular annulation to synthesize substituted imidazoles. rsc.orgrsc.org

[3+2] Cyclization Reactions for Imidazole Ring Construction

The [3+2] cycloaddition, a powerful tool in heterocyclic synthesis, provides a convergent and often regioselective route to the imidazole core. acs.orgwikipedia.org This pericyclic reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring. wikipedia.orgorganic-chemistry.orgijrpc.com In the context of imidazole synthesis, this typically involves the reaction of a 1,3-dipole, such as an azide (B81097) or nitrile oxide, with an alkyne or a related dipolarophile. youtube.com

One notable application of this strategy is the Huisgen 1,3-dipolar cycloaddition, which has been extensively utilized for the synthesis of various five-membered heterocycles, including imidazoles. wikipedia.orgorganic-chemistry.org The reaction between an organic azide and an alkyne, for instance, leads to the formation of a 1,2,3-triazole ring, a structural motif often found in imidazole analogues. wikipedia.org While not directly forming the imidazole ring in this specific case, it highlights the utility of [3+2] cycloadditions in building related heterocyclic systems that can be further elaborated.

More direct approaches to the imidazole ring via [3+2] cycloaddition have also been developed. For example, copper-catalyzed cycloaddition reactions have demonstrated high regioselectivity in the synthesis of imidazole derivatives. acs.org These methods often proceed under mild conditions and can tolerate a range of functional groups, making them attractive for the synthesis of complex molecules. rsc.org The reaction of ynamides with N-iminylsulfinylimines, for instance, affords 4-amino substituted imidazoles in good yields. rsc.org

Recent advancements have also explored the use of different catalysts and reaction conditions to promote [3+2] cycloadditions for imidazole synthesis. Iron-catalyzed reactions between amidoximes and enones have been shown to produce NH-imidazoles substituted with a ketone at the C-4 position. rsc.org Furthermore, acid-catalyzed [3+2] addition protocols have been employed for the synthesis of NH-imidazoles from activated alkynes and substituted amidoximes. rsc.org

Table of [3+2] Cyclization Reactions for Imidazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Organic azide, Alkyne | Heat or Copper catalyst | 1,2,3-Triazole (analogue precursor) | High yielding, wide scope. wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Cycloaddition | Various 1,3-dipoles and dipolarophiles | Copper catalyst | Substituted Imidazoles | High regioselectivity. acs.org |

| Iron-Catalyzed [3+2] Addition | Amidoximes, Enones | Iron catalyst, Iodine, 120 °C | C-4 Ketone-substituted NH-Imidazoles | Tolerant to nitroarenes. rsc.org |

| Acid-Catalyzed [3+2] Addition | Activated alkyne, Substituted amidoximes | DABCO, Microwave | C-4 Ester-substituted NH-Imidazoles | Rapid synthesis. rsc.org |

Heterocyclisation Reactions Mediated by Nucleophilic Interactions

Nucleophilic substitution reactions are fundamental to the construction of the imidazole ring, particularly in forming key carbon-nitrogen and carbon-carbon bonds. researchgate.netchemistry-online.com These reactions are often employed in the final ring-closing step of a synthetic sequence. The ease of nucleophilic substitution at the carbon atoms of the imidazole ring can be influenced by the presence of activating groups, such as the nitro group in nitroimidazoles. chemistry-online.com

The synthesis of this compound itself often relies on nucleophilic substitution. A common strategy involves the N-alkylation of a pre-formed 2-methyl-4(5)-nitroimidazole ring with an ethylating agent. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. The choice of solvent and base can significantly influence the regioselectivity of the alkylation, determining whether the ethyl group attaches to the N-1 or N-3 position. Studies have shown that in the case of 2-methyl-5-nitroimidazole, alkylation is regioselective for the N-1 position. researchgate.net For 4-nitroimidazole, N-1 alkylation is also favored.

Furthermore, nucleophilic aromatic substitution (SNAAr) reactions on halogenated nitroimidazoles provide a versatile route for introducing various functionalities. For example, 1-benzyl-5-bromo-4-nitroimidazole can react with nucleophiles to displace the bromine atom. rsc.org This allows for the synthesis of a wide range of substituted nitroimidazole analogues.

The van Leusen imidazole synthesis is another powerful method that relies on nucleophilic interactions. This reaction utilizes tosylmethyl isocyanide (TosMIC) and has been widely applied in medicinal chemistry for the synthesis of imidazole-based compounds. mdpi.com

Synthesis of Imidazo[4,5-d]rsc.orgnih.govderpharmachemica.comtriazoles from Phosphorimidates

While not directly leading to this compound, the synthesis of fused heterocyclic systems like imidazo[4,5-d] rsc.orgnih.govtriazoles from phosphorimidates represents an advanced strategy for creating complex analogues. These fused systems are of interest due to their potential for novel biological activities. The synthesis often involves the construction of the triazole ring onto a pre-existing imidazole scaffold or vice versa.

One approach involves the modification of the van Leusen imidazole synthesis to incorporate an intramolecular azide-alkyne cycloaddition. This allows for the formation of imidazole- and triazole-fused benzodiazepine (B76468) compounds, demonstrating the potential for creating intricate polycyclic structures. researchgate.net

Functionalization Strategies for the Nitroimidazole Scaffold

Once the core nitroimidazole ring is synthesized, further functionalization is often necessary to fine-tune its chemical and biological properties. These strategies focus on modifying the scaffold at various positions to introduce new functional groups or to link the nitroimidazole unit to other molecular entities.

N-Functionalization for Modified Chemical Properties

N-functionalization of the nitroimidazole ring is a widely employed strategy to alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. rsc.orgnih.gov This is most commonly achieved through N-alkylation, as seen in the synthesis of this compound. researchgate.netresearchgate.net The introduction of different alkyl or aryl groups at the N-1 position can significantly impact the molecule's biological activity. nih.gov

Beyond simple alkylation, a variety of functional groups can be introduced at the nitrogen atom. For instance, N-amination and N-trinitroethylamination have been utilized to synthesize energetic materials based on the nitroimidazole core. rsc.org These modifications can lead to compounds with favorable densities and detonation properties. rsc.org The reaction conditions for N-alkylation, including the choice of base and solvent, are crucial for achieving good yields and regioselectivity. researchgate.net

Table of N-Alkylation Conditions for Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 °C | 66-85% |

| 2-methyl-5-nitro-1H-imidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60 °C | Good yields |

| 4(5)-nitroimidazole | Alkylating agent | Potassium hydroxide (B78521) or K2CO3 | DMSO or DMF | Room Temperature | Variable |

Carboxamide Derivative Synthesis from Nitroimidazole Carboxylic Acids

The introduction of a carboxamide group onto the nitroimidazole scaffold is a common strategy in drug discovery, as the amide functionality can participate in hydrogen bonding interactions with biological targets. researchgate.net These derivatives are typically synthesized from the corresponding nitroimidazole carboxylic acids. nih.govsemanticscholar.org

The synthesis of nitroimidazole carboxamides generally involves a two-step process. First, the nitroimidazole carboxylic acid is activated, often by conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.govsemanticscholar.orgnih.gov This activated intermediate is then reacted with a primary or secondary amine to form the desired carboxamide. nih.govsemanticscholar.org Alternatively, direct condensation methods using coupling agents like phosphorus oxychloride can be employed to form the amide bond. A variety of amines can be used in this reaction, leading to a diverse library of carboxamide derivatives with different substituents. nih.govsemanticscholar.org

For example, various amide derivatives of 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid have been synthesized by condensing the acid with different sulfonamides and isoniazid. researchgate.net Similarly, a library of 5-nitroimidazole carboxamides was prepared by reacting the acid chloride of 1-methyl-5-nitroimidazole-2-carboxylic acid with a range of primary and secondary amines. semanticscholar.org

Molecular Hybridization and Conjugation Approaches with Nitroimidazole Units

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophoric units into a single molecule. ualberta.ca This approach aims to create hybrid compounds with improved pharmacological profiles, potentially targeting multiple biological pathways or overcoming drug resistance. researchgate.net The nitroimidazole scaffold is an attractive component for such hybridization due to its well-established biological activities. ualberta.caresearchgate.net

One common approach is to link the nitroimidazole unit to another bioactive molecule via a flexible or rigid linker. For example, nitroimidazole derivatives have been conjugated with indolin-2-one substituents, resulting in compounds with a dual mode of action. nih.gov Another strategy involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link a nitroimidazole scaffold to other molecular fragments. nih.gov This has been used to synthesize 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov

The synthesis of hybrid molecules often involves multi-step sequences. For instance, a novel structural scaffold has been created by linking a metronidazole (B1676534) unit to a eugenol (B1671780) analogue via a triazole linker. ualberta.ca This demonstrates the versatility of synthetic methodologies in creating complex hybrid molecules with the potential for enhanced therapeutic properties. ualberta.ca

Green Chemistry Principles in Nitroimidazole Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is a growing area of research aimed at developing more sustainable and environmentally benign chemical processes. rroij.comnih.gov Traditional synthetic routes for nitroimidazoles often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. researchgate.net In contrast, green chemistry approaches focus on minimizing environmental impact by utilizing safer solvents, reducing energy consumption, and improving atom economy. rroij.comnih.gov

Recent advancements in this field have explored various strategies, including the use of alternative energy sources like microwave irradiation, the implementation of phase-transfer catalysis to enable milder reaction conditions, and the use of water as a solvent. nih.govnih.govresearchgate.net These methods not only contribute to a safer and cleaner environment but can also lead to improved reaction efficiency, higher yields, and reduced production costs. nih.gov

One notable green approach involves the N-alkylation of 2-methyl-4(5)-nitroimidazole using a solid-liquid phase transfer catalyst at room temperature. researchgate.net This method avoids the need for high temperatures and harsh solvents, thereby reducing energy consumption and the use of volatile organic compounds. researchgate.net The use of a phase-transfer catalyst facilitates the reaction between the imidazole salt and the alkylating agent in a heterogeneous system, leading to high regioselectivity and excellent yields. researchgate.net

Another significant advancement is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. nih.gov This technique has been successfully applied to the synthesis of various nitroimidazole derivatives, demonstrating its potential as a greener alternative to conventional heating methods. nih.gov

Furthermore, the development of synthetic routes in aqueous media represents a major step forward in green chemistry. nih.gov Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for chemical reactions. nih.gov Researchers have successfully demonstrated the synthesis of imidazole-based hybrids in water, showcasing the feasibility of replacing hazardous organic solvents in nitroimidazole synthesis. nih.gov

The following table summarizes and compares different synthetic methodologies for nitroimidazole analogues, highlighting the improvements offered by green chemistry approaches.

Detailed research findings have shown that the choice of solvent and base can significantly impact the environmental footprint and efficiency of the synthesis. For instance, in the N-alkylation of 4(5)-nitroimidazoles, using potassium carbonate (K2CO3) as a base in acetonitrile has been found to be more efficient and environmentally friendly compared to using stronger bases like potassium hydroxide (KOH) in solvents such as DMSO or DMF. researchgate.net

The following table presents data on the influence of different reaction conditions on the yield of N-alkylated nitroimidazoles, further illustrating the practical application of green chemistry principles.

Reductive Bioactivation Mechanisms of Nitroimidazole Compounds

The bioactivation of nitroimidazoles is a reductive process initiated by the transfer of electrons to the nitro group, which has a high electron affinity. nih.govmdpi.com This activation is most efficient in anaerobic or hypoxic environments, as the presence of oxygen can reverse the initial reduction step, rendering the compound inactive. nih.gov

The bioactivation cascade begins with a single-electron transfer to the nitroimidazole, forming a nitro radical anion (ArNO₂⁻·). mdpi.com This initial step is critical, as this radical species is highly unstable. In the absence of oxygen, this intermediate can undergo further reduction through a series of steps involving the net addition of six electrons, ultimately forming the corresponding amine (ArNH₂). mdpi.com

Along this pathway, several highly reactive intermediates are generated, including the nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) derivatives. mdpi.comebi.ac.uk These intermediates, rather than the final amine product, are believed to be the primary cytotoxic agents responsible for the compound's biological effects. nih.gov They are electrophilic species capable of covalently binding to cellular macromolecules, leading to cellular damage. nih.gov The short-lived nature of these reactive metabolites makes them difficult to detect directly, but their formation is considered an essential event in the mechanism of action for nitroimidazole-based drugs. nih.govwustl.edunih.gov

The enzymatic reduction of the nitro group is predominantly carried out by a family of proteins known as nitroreductases (NTRs). nih.govresearchgate.net These enzymes are crucial for activating the prodrug. proquest.comnih.gov Bacterial nitroreductases are typically categorized into two main types:

Type I Nitroreductases : These are oxygen-insensitive flavoenzymes that utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. nih.govproquest.com They catalyze the reduction of the nitro group via a two-electron transfer mechanism, using NADH or NADPH as electron donors. mdpi.comresearchgate.net The reaction often follows a ping-pong bi-bi kinetic model, where the enzyme is first reduced by NAD(P)H and then, in its reduced form, it reduces the nitroaromatic substrate. ebi.ac.uknih.gov This direct two-electron reduction bypasses the formation of the oxygen-sensitive nitro radical anion, generating the nitroso intermediate directly. mdpi.com

Type II Nitroreductases : These enzymes are oxygen-sensitive and catalyze a single-electron transfer to the nitroaromatic compound, forming the nitro radical anion. proquest.com In the presence of oxygen, this radical anion can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide (B77818) radical. nih.gov

A decrease in the activity of these essential nitroreductase enzymes is a common mechanism of resistance to nitroimidazole compounds in various organisms. nih.govnih.govabertay.ac.uk

The efficiency of nitroimidazole bioactivation is intrinsically linked to the compound's redox potential and the surrounding cellular environment. Nitroimidazoles are effective in hypoxic (low-oxygen) conditions precisely because oxygen can intercept the electron from the initially formed nitro radical anion, short-circuiting the activation pathway. nih.gov This redox cycling with oxygen prevents the accumulation of the reactive downstream intermediates necessary for cytotoxicity.

The one-electron reduction potential (E¹) of the nitroimidazole is a key parameter; a less negative (or more positive) potential facilitates the initial electron transfer. mdpi.com The environment significantly influences this process. For instance, studies on the 2-nitroimidazole (B3424786) benznidazole (B1666585) have shown that localized tumor hyperthermia (heating) can selectively enhance its reductive bioactivation in tumors, leading to higher concentrations of the reduced amine metabolite. nih.gov Furthermore, the availability of essential cofactors and ions, such as iron, can impact the expression of enzymes involved in the reduction pathway, thereby influencing the drug's activation. nih.gov

Fragmentation Pathways and Decomposition Mechanisms

Beyond enzymatic reduction, nitroimidazole compounds can be induced to decompose through other mechanisms, such as direct electron interaction or photo-excitation. These processes lead to the fragmentation of the molecule into various smaller ions and neutral species.

Low-energy electrons (typically below 2 eV) can interact directly with nitroimidazole molecules, leading to a process called dissociative electron attachment (DEA). researchgate.netnih.gov In this process, the molecule captures an electron to form a transient negative ion, which then spontaneously decomposes into a negatively charged fragment and one or more neutral fragments. nih.gov

Studies on various nitroimidazole isomers have identified several common fragmentation channels. The most frequent products include the nitrogen dioxide anion (NO₂⁻), resulting from the cleavage of the C–NO₂ bond, and the dehydrogenated parent anion [(M-H)⁻]. nih.govresearchgate.net More complex reactions involving multiple bond cleavages can also occur, leading to the formation of fragments like CN⁻. nih.gov

Interestingly, the substitution pattern on the imidazole ring can have a profound impact on these fragmentation pathways. Research on 4-nitroimidazole (4NI) and its N1-methylated derivative (1-methyl-4-nitroimidazole) showed that the rich fragmentation chemistry observed for 4NI at low electron energies was completely blocked by methylation at the N1 position. nih.gov This suggests that the N-H group plays a critical role in mediating these low-energy electron-induced reactions, and that substitution at this site, such as the ethyl group in this compound, would be expected to significantly alter these specific dissociative processes. nih.govacs.org

| Parent Compound | Observed Fragment Anions | Reference |

|---|---|---|

| 4-Nitroimidazole (4NI) | (M-H)⁻, NO₂⁻, OH⁻, CN⁻ | nih.gov |

| 2-Nitroimidazole (2NI) | NO₂⁻, (M-H)⁻ | nih.gov |

| 1-Methyl-4-nitroimidazole (Me4NI) | Parent Anion (M⁻), NO₂⁻ | nih.gov |

| Metronidazole | Parent Anion (M⁻), NO₂⁻ | nih.gov |

Exposure to high-energy radiation, such as vacuum ultra-violet (VUV) light, can induce photoionization and subsequent fragmentation of nitroimidazole molecules. aip.orgnih.gov The study of these mechanisms provides insight into the fundamental stability of the molecule and its behavior under ionizing conditions, which is relevant to their application as radiosensitizers. nih.gov

Using techniques like photoelectron–photoion coincidence (PEPICO) spectroscopy, researchers have mapped the decomposition pathways of nitroimidazole radical cations. aip.org The position of the nitro group on the imidazole ring significantly influences the fragmentation pattern. aip.org For example, after ionization, the 4- and 5-nitroimidazole isomers primarily decompose through pathways involving the loss of neutral species like nitric oxide (NO) and carbon monoxide (CO). nih.gov In contrast, the 2-nitroimidazole isomer shows a more intense peak corresponding to the intact imidazole ring after NO₂ loss. aip.org The energetics of these fragmentation channels have been calculated, revealing the specific energy barriers for different decomposition pathways, such as the release of NO versus NO₂. aip.orgresearchgate.net

| Isomer | Fragmentation Channel | Energy Requirement (eV) | Reference |

|---|---|---|---|

| 4-Nitroimidazole | [M]⁺ → [M-NO]⁺ + NO | 1.18 | aip.org |

| [M]⁺ → [M-NO₂]⁺ + NO₂ | 1.83 | aip.org | |

| 5-Nitroimidazole | [M]⁺ → [M-NO]⁺ + NO | 1.08 | aip.org |

| [M]⁺ → [M-NO₂]⁺ + NO₂ | 1.75 | aip.org | |

| 2-Nitroimidazole | [M]⁺ → [M-NO]⁺ + NO | 1.57 | aip.org |

| [M]⁺ → [M-NO₂]⁺ + NO₂ | 1.64 | aip.org |

Reaction Kinetics and Degradation Pathways

The study of reaction kinetics and degradation pathways is crucial for understanding the environmental fate and persistence of chemical compounds. For this compound, this involves investigating the rates at which it transforms and the mechanisms that govern its breakdown, particularly through reactions involving highly reactive radical species.

Theoretical and Experimental Rate Constant Determination for Nitroimidazole Transformations

Determining the rate constants for the transformation of nitroimidazole compounds is essential for predicting their stability and reactivity in various environments. These constants can be determined through both experimental measurements and theoretical calculations.

Theoretically, computational chemistry methods like Density Functional Theory (DFT) can be employed to model reaction pathways and calculate activation energies, which are then used to determine theoretical rate constants. For instance, studies on similar nitroimidazole compounds, such as metronidazole, have utilized DFT to investigate their reactions with hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. nih.gov These studies calculate the Gibbs free energy barriers for different reaction pathways, allowing for the determination of the most favorable reactions and their corresponding rate constants. nih.gov While these theoretical models provide valuable insights, it is important to note that the specific rate constants would be unique to each compound and the reacting radical species.

A general representation of the data that could be obtained from such studies is presented in the interactive table below. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Hypothetical Rate Constants for the Transformation of this compound with Radical Species

| Radical Species | Reaction Type | Theoretical Rate Constant (M⁻¹s⁻¹) | Experimental Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| •OH | Radical Adduct Formation | 5.2 x 10⁹ | Not Available |

| •OH | Hydrogen Atom Transfer | 1.8 x 10⁸ | Not Available |

| SO₄•⁻ | Radical Adduct Formation | 3.5 x 10⁹ | Not Available |

Elucidation of Degradation Mechanisms via Radical Intermediates

The degradation of nitroimidazole compounds in environmental and biological systems is often mediated by highly reactive radical species. Advanced Oxidation Processes (AOPs), which generate radicals like •OH and SO₄•⁻, are effective in breaking down these persistent organic pollutants. nih.gov The elucidation of these degradation mechanisms involves identifying the initial points of radical attack and the subsequent reaction pathways leading to the formation of various intermediate products.

For nitroimidazoles, two primary initial reaction mechanisms with these radicals have been identified:

Radical Adduct Formation (RAF): This involves the direct addition of the radical to the imidazole ring. Theoretical studies on metronidazole have shown that the most favorable pathway is the addition of the radical to the carbon atom bonded to the nitro group. nih.gov This is due to the electron-withdrawing nature of the nitro group, which makes the adjacent carbon atom more susceptible to electrophilic attack.

Hydrogen Atom Transfer (HAT): This mechanism involves the abstraction of a hydrogen atom from the substituent groups attached to the imidazole ring, such as the ethyl or methyl groups in this compound. nih.gov

Following the initial radical attack, a series of subsequent reactions can occur, including the addition of molecular oxygen, intramolecular hydrogen transfer, and bond breakage. nih.gov These reactions lead to the formation of various degradation products. For example, in the case of metronidazole, the initial adduct with a hydroxyl radical can undergo further reactions leading to the opening of the imidazole ring and the formation of smaller, more oxidized organic molecules. nih.gov

While the specific degradation pathway for this compound has not been experimentally detailed in the provided search context, the general mechanisms observed for other nitroimidazoles provide a strong basis for predicting its behavior. The presence of the ethyl and methyl groups offers additional sites for hydrogen abstraction compared to a simpler nitroimidazole, potentially leading to a more complex mixture of degradation intermediates.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Ethyl 2 Methyl 4 Nitro 1h Imidazole Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Ethyl-2-methyl-4-nitro-1H-imidazole, ¹H, ¹³C, and ¹⁵N NMR studies collectively offer a complete picture of the atomic arrangement and electronic environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the hydrogen and carbon skeletons of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, influenced by substituent effects and molecular geometry.

In the ¹H NMR spectrum, the ethyl group attached to the N1 position of the imidazole (B134444) ring is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methyl group at the C2 position will appear as a singlet. The lone proton on the imidazole ring (H-5) will also produce a singlet, typically in the downfield region due to the electron-withdrawing nature of the ring and the adjacent nitro group.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. The chemical shifts of the imidazole ring carbons are particularly informative. The presence of the nitro group at the C4 position significantly influences the electronic distribution in the ring, affecting the chemical shifts of C4 and C5. For similar nitroimidazole compounds, the chemical shifts for imidazole carbons have been observed to agree well with calculated values. swinburne.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds such as 1-allyl-2-methyl-4-nitro-1H-imidazole and ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H (Ethyl CH₃) | ¹H | ~1.4-1.5 | Triplet (t) |

| H (Ethyl CH₂) | ¹H | ~4.0-4.2 | Quartet (q) |

| H (Methyl C2) | ¹H | ~2.4-2.5 | Singlet (s) |

| H (Imidazole C5) | ¹H | ~7.9-8.2 | Singlet (s) |

| C (Ethyl CH₃) | ¹³C | ~14-16 | - |

| C (Ethyl CH₂) | ¹³C | ~45-48 | - |

| C (Methyl C2) | ¹³C | ~12-14 | - |

| C (Imidazole C2) | ¹³C | ~145-147 | - |

| C (Imidazole C4) | ¹³C | ~146-148 | - |

| C (Imidazole C5) | ¹³C | ~120-124 | - |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within a molecule. magritek.com For this compound, there are three distinct nitrogen environments: the two nitrogens in the imidazole ring (N1 and N3) and the nitrogen in the nitro group (NO₂).

Studies on related nitroimidazole antibiotics like ornidazole (B1677491) and metronidazole (B1676534) have shown that ¹⁵N NMR can effectively differentiate these nitrogen atoms. chemrxiv.orgnih.gov The chemical shift of the nitro group nitrogen is typically found at a significantly different frequency compared to the ring nitrogens. magritek.comchemrxiv.org The electronic environment of the ring nitrogens is influenced by the substituents; for instance, the alkylation at N1 affects the chemical shifts of both N1 and N3. swinburne.edu.au Density Functional Theory (DFT) calculations have been used to predict ¹⁵N chemical shifts, which can then be correlated with experimental data to confirm assignments. magritek.com

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for this compound Ranges are based on data from related nitroimidazole compounds. chemrxiv.orgnih.govnih.gov

| Nitrogen Atom | Expected Chemical Shift Range (ppm) |

| N1 (Imidazole Ring) | 2.2% - 2.3% P¹⁵N |

| N3 (Imidazole Ring) | 2.2% - 2.3% P¹⁵N |

| N (Nitro Group) | 2.5% P¹⁵N |

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by measuring the vibrations of molecular bonds.

The IR and Raman spectra of this compound are characterized by specific bands corresponding to the vibrations of its constituent parts. The most prominent bands are associated with the nitro group, the imidazole ring, and the alkyl substituents.

The nitro group (NO₂) exhibits strong, characteristic absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations, which are typically observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring appear in the 1350-1550 cm⁻¹ region. asianpubs.org The C-H stretching vibrations of the ethyl and methyl groups are found in the 2800-3000 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from structurally related nitroimidazole compounds like ornidazole. asianpubs.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric Stretching | NO₂ | 1520 - 1560 |

| Symmetric Stretching | NO₂ | 1340 - 1370 |

| Stretching | C=N / C=C (Ring) | 1360 - 1530 |

| Stretching | C-H (Alkyl) | 2850 - 2980 |

| Wagging | CH₂ (Ethyl) | 1250 - 1300 |

| Ring Deformation | Imidazole | 460 - 510 |

While primarily used for functional group identification, vibrational spectroscopy can also offer insights into the conformational isomers of a molecule. nih.gov For this compound, different spatial orientations (conformations) can arise from the rotation around the N1-C(ethyl) bond. These different conformers may have slightly different vibrational frequencies.

Computational chemistry methods are often employed alongside experimental spectroscopy to analyze conformational landscapes. nih.gov By calculating the theoretical vibrational spectra for different stable conformers, researchers can compare them with the experimental IR and Raman data. This comparison helps to determine the most probable conformation of the molecule in the solid state or in solution. iu.edu.sa The 2-nitroimidazole (B3424786) moiety is a primary determinant of the spectroscopic properties of its derivatives. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

For this compound (C₆H₉N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (155.16 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Cleavage of the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).

Fragmentation of the imidazole ring itself.

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure, confirming the identity and purity of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is established as C₆H₉N₃O₂. chemsrc.com HRMS would verify this by measuring the exact mass of the molecular ion and comparing it to the theoretically calculated mass. The high accuracy of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry provides critical information about a molecule's structure through the analysis of its fragmentation patterns upon ionization. While specific fragmentation data for this compound is not extensively published, the fragmentation behavior can be predicted based on the analysis of related nitroimidazole compounds and general principles of mass spectrometry. utupub.finih.govmiamioh.edu

Studies on similar molecules, such as 4(5)-nitroimidazole and its methylated derivatives, reveal characteristic fragmentation pathways. utupub.finih.gov A key fragmentation event for aromatic nitro compounds is the loss of the nitro group (NO₂) or parts of it (e.g., NO). miamioh.edu The presence of the ethyl group at the N1 position introduces additional fragmentation routes, primarily through α-cleavage, leading to the loss of an ethyl radical (•C₂H₅) or related fragments.

The methylation of the imidazole ring has been shown to significantly alter fragmentation, particularly by quenching the production of NO and NO⁺ radicals, which are considered key species in the chemistry of nitroimidazoles. utupub.finih.gov By extension, the ethyl group in this compound is expected to influence the fragmentation cascade, providing key insights into the molecule's structural arrangement.

Table 1: Predicted Mass Spectrometry Fragmentation Patterns for this compound

| Fragment Ion | Proposed Loss | Significance |

| [M - NO₂]⁺ | Loss of a nitro radical | Characteristic of nitroaromatic compounds |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | Indicates the presence of the N-ethyl substituent |

| [M - NO]⁺ | Loss of nitric oxide | A common pathway for nitro compounds |

| Imidazole ring fragments | Cleavage of the heterocyclic ring | Provides information on the core structure |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. While the specific crystal structure of this compound is not publicly available, a detailed analysis of closely related 1-substituted-2-methyl-4-nitro-1H-imidazole derivatives allows for a robust understanding of its expected molecular geometry, conformation, and intermolecular interactions. nih.goviucr.orgnih.govresearchgate.netresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing in substituted 2-methyl-4-nitroimidazoles is typically governed by a network of weak intermolecular interactions rather than classical hydrogen bonds. nih.goviucr.orgresearchgate.net The primary interactions observed in analogous structures are weak C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net These interactions link adjacent molecules, forming characteristic motifs such as dimers and layered structures. nih.govresearchgate.netresearchgate.net

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of this compound is predicted to be directed by a network of weak hydrogen bonds. In the absence of strong hydrogen bond donors (like N-H in an unsubstituted imidazole), the C-H groups of the imidazole ring, the methyl group, and the ethyl group act as weak donors. stanford.eduresearchgate.net The acceptors are the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group.

These C-H···O and C-H···N interactions are directional and connect molecules into well-defined supramolecular structures. iucr.orgresearchgate.net For instance, centrosymmetric dimers can be formed through C-H···O interactions, and these dimers can be further linked into tapes or layers via C-H···N bonds, creating a robust three-dimensional network. nih.govresearchgate.net

Table 2: Representative Hydrogen Bond Geometries in an Analogous Nitroimidazole Compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C—H···O | 0.99 | 2.56 | 3.338 | 135 |

| C—H···N | 0.99 | 2.56 | 3.509 | 160 |

| C—H···O | 0.99 | 2.39 | 3.175 | 136 |

| Data derived from a related structure, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, for illustrative purposes. nih.gov |

Quantification of Dihedral Angles and Molecular Planarity

The planarity of the molecule and the orientation of its constituent groups are quantitatively described by dihedral angles and root-mean-square (r.m.s.) deviations. In related structures, the 2-methyl-4-nitro-1H-imidazole core is found to be largely planar, with r.m.s. deviations as low as 0.0242 Å. nih.gov

The nitro group is typically slightly twisted out of the plane of the imidazole ring. Dihedral angles between the nitro group and the imidazole ring in analogous molecules have been measured at values such as 2.75° and 5.64°. nih.gov The orientation of the N1-substituent relative to the imidazole ring is a key conformational feature. In various crystal structures of similar compounds, the dihedral angle between the imidazole ring and the plane of the substituent group varies significantly, for example, 75.71° or 103.1°. researchgate.netresearchgate.net This variability highlights the conformational flexibility of the N-substituent.

Table 3: Key Dihedral Angles Observed in Analogous 1-Substituted-4-Nitroimidazoles

| Compound | Planes Defining Dihedral Angle | Angle (°) | Reference |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Nitro group and Imidazole ring | 2.75 / 5.64 | nih.gov |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Imidazole ring and Ethyl acetate (B1210297) plane | 103.1 | nih.govresearchgate.net |

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Imidazole ring and Acetate group | 75.71 | researchgate.net |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate | Benzene ring and Imidazole ring | 32.77 | nih.gov |

Computational and Theoretical Chemistry Approaches for 1 Ethyl 2 Methyl 4 Nitro 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of pharmaceutical interest like 1-Ethyl-2-methyl-4-nitro-1H-imidazole. DFT calculations are used to determine the electronic structure of the molecule, from which a wide range of properties can be derived. The B3LYP functional is a commonly employed method for such calculations on imidazole (B134444) derivatives, providing reliable results for geometry, vibrational frequencies, and electronic properties. nih.gov

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com For this compound, the HOMO is expected to be primarily localized on the electron-rich imidazole ring.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com The presence of the strongly electron-withdrawing nitro group is expected to lower the energy of the LUMO and localize it significantly around the nitro group and the C4 position of the imidazole ring.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for predicting molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive, implying a greater potential for intramolecular charge transfer. researchgate.net

DFT calculations provide the energies of these orbitals, allowing for the quantification of global reactivity descriptors.

Table 1: Key Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher capacity to accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature or electron-accepting capability of a molecule. |

These parameters, derived from DFT, offer a quantitative framework for comparing the reactivity of this compound with other related compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. malayajournal.org The MEP map plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are rich or poor in electrons. researchgate.net

For this compound, an MEP analysis would reveal:

Negative Regions (Nucleophilic Sites): These areas, typically colored red or yellow, indicate an excess of electron density and are prone to attack by electrophiles. The most negative potentials are expected to be located on the oxygen atoms of the nitro group and, to a lesser extent, on the N3 atom of the imidazole ring.

Positive Regions (Electrophilic Sites): These areas, typically colored blue or green, indicate a deficiency of electron density and are susceptible to attack by nucleophiles. Positive potentials are anticipated around the hydrogen atoms of the ethyl and methyl groups.

The MEP surface provides an intuitive guide to the molecule's intermolecular interaction patterns, such as hydrogen bonding, and helps identify the most likely sites for metabolic reactions or receptor binding. malayajournal.org

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined through geometry optimization. This computational process finds the minimum energy conformation on the potential energy surface.

Based on crystal structure analyses of closely related compounds, the core 2-methyl-4-nitro-1H-imidazole moiety of the target molecule is expected to be essentially planar. nih.govresearchgate.netnih.gov The nitro group typically lies nearly coplanar with the imidazole ring to maximize resonance stabilization. nih.gov

Conformational analysis for this molecule would primarily explore the rotation around the single bond connecting the ethyl group to the N1 atom of the imidazole ring. By calculating the energy as a function of the corresponding dihedral angle, a potential energy surface can be generated to identify the most stable conformer(s) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets.

Table 2: Expected Key Geometric Parameters from Optimization

| Parameter | Description | Expected Finding by Analogy |

|---|---|---|

| Imidazole Ring Planarity | Deviation of ring atoms from a mean plane. | The ring is expected to be highly planar. nih.gov |

| C4-N(nitro) Bond Length | The length of the bond connecting the ring to the nitro group. | Shorter than a typical C-N single bond, indicating partial double bond character. |

| N(nitro)-O Bond Lengths | The lengths of the bonds within the nitro group. | Expected to be equivalent, indicating delocalization of the negative charge. |

| N1-C(ethyl) Bond Length | The length of the bond connecting the ethyl group. | Typical C-N single bond length. |

| C(ring)-N1-C(ethyl)-C(methyl) Dihedral Angle | The torsion angle defining the orientation of the ethyl group. | Conformational analysis would reveal the lowest energy orientation. |

DFT calculations are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and are highly sensitive to the electronic environment of each nucleus. researchgate.net While experimental NMR data for this compound is not readily available, data exists for its isomer, 1-Ethyl-2-methyl-5-nitro-1H-imidazole. Predicting the NMR spectra for both isomers using DFT would allow for a direct comparison, providing a powerful method to distinguish between them and validate synthetic outcomes.

Table 3: Illustrative Data from a Predicted ¹³C NMR Spectrum

| Atom | Predicted Chemical Shift (ppm) | Expected Environment |

|---|---|---|

| C2 | High | Carbon between two nitrogen atoms. |

| C4 | High | Carbon bonded to the electron-withdrawing nitro group. |

| C5 | Low | Carbon adjacent to N1. |

| C(methyl on C2) | Low | Typical methyl carbon shift. |

| C(ethyl - CH₂) | Medium | Methylene (B1212753) carbon attached to N1. |

| C(ethyl - CH₃) | Low | Terminal methyl carbon. |

Quantum Chemical Studies on Reaction Pathways and Energetics

Beyond static molecular properties, quantum chemical calculations can model the dynamics of chemical reactions, providing deep mechanistic insights.

To understand how a molecule is formed or how it reacts, computational chemists can map the entire reaction pathway. This involves identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The TS structure is a first-order saddle point on the potential energy surface, and its geometry reveals the critical arrangement of atoms as bonds are broken and formed. nih.gov

For a reaction such as the N-alkylation of 2-methyl-4-nitroimidazole to form the target compound, these calculations can:

Optimize Reactant and Product Geometries: Determine the stable structures of the starting materials and the final product.

Locate the Transition State: Find the specific geometry of the transition state connecting reactants and products.

Calculate the Energy Barrier (Activation Energy): The energy difference between the reactants and the transition state determines the reaction rate. A lower energy barrier corresponds to a faster reaction.

By comparing the energy barriers for alkylation at the N1 versus the N3 position, these studies can provide a quantitative explanation for the regioselectivity observed in the synthesis. researchgate.net Such calculations are essential for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Modeling of Electron Transfer Mechanisms

Theoretical modeling of electron transfer (ET) mechanisms in this compound is crucial for understanding its mode of action, particularly in contexts like radiosensitization where the compound's electron-affinic nature is paramount. Computational studies on analogous nitroimidazole compounds reveal that the electron transfer process is dominated by the highly electrophilic nitro group (-NO₂).

Upon encountering a low-energy electron, the molecule can form a transient negative ion (TNI). nih.govmdpi.com The stability and subsequent reaction pathways of this TNI are modeled using quantum chemical calculations. Ab initio and density functional theory (DFT) calculations are employed to map the potential energy surfaces of the anion. These calculations help in identifying the lowest unoccupied molecular orbitals (LUMOs) that accommodate the incoming electron. nih.gov For nitroimidazoles, the LUMO is typically a π* orbital with significant localization on the nitro group, making it the primary site for electron attachment. nih.gov

The mechanism often proceeds via dissociative electron attachment (DEA), where the TNI undergoes spontaneous fragmentation. nih.gov Theoretical models predict the various dissociation channels and their energetic feasibilities. Common fragmentation pathways for related nitroimidazoles include the loss of NO₂⁻ or the cleavage of bonds within the imidazole ring or its substituents. nih.gov

Theoretical Studies on Structure-Reactivity Relationships

The ethyl and methyl groups are generally considered electron-donating groups (EDGs) through an inductive effect. They increase the electron density on the imidazole ring. In contrast, the nitro group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. This powerful EWG significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. rsc.orgrsc.org

Below is an interactive table summarizing the general influence of electron-donating and electron-withdrawing groups on key electronic properties of the nitroimidazole scaffold, based on computational studies. rsc.orgrsc.org

| Quantum-Chemical Descriptor | Effect of Electron-Donating Groups (e.g., -CH₃, -C₂H₅) | Effect of Electron-Withdrawing Groups (e.g., -NO₂) |

|---|---|---|

| Ionization Potential (IP) | Decrease | Increase |

| Electrophilicity (ω) | Decrease | Increase |

| Chemical Hardness (η) | Decrease | Increase |

| N3 Atom Basicity | Increase | Decrease |

| Dipole Moment (µ) | Variable/Increase | Decrease |

| LUMO Energy | Increase (destabilize) | Decrease (stabilize) |

The specific arrangement of substituents on the imidazole ring in this compound directly correlates with its reactivity profile. Computational studies establish these relationships by analyzing molecular geometry, atomic charges, and reactivity indices. rsc.orgsci-hub.se

The position of the nitro group is a critical determinant of reactivity. rsc.org Hologram Quantitative Structure-Activity Relationship (HQSAR) models for other nitroimidazoles have shown that the 4-nitro substitution can contribute negatively to certain biological activities compared to 5-nitro substitution, indicating a strong positional influence on reactivity. nih.gov For this compound, the nitro group at C4, combined with the methyl group at C2, provokes significant changes in the molecule's physicochemical features and stability. rsc.orgrsc.org

Reactivity indices derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, are used to predict the most reactive sites in the molecule. For nitroimidazoles, these analyses consistently show that the main centers for nucleophilic attack are the nitro group and the N3 atom of the imidazole ring. rsc.orgsci-hub.se The MEP surface typically displays a large, highly negative potential around the oxygen atoms of the nitro group, confirming it as a primary site for interaction with electrophiles or for involvement in electron transfer processes. nih.govresearchgate.net

The correlation between calculated quantum-chemical descriptors and reactivity is a cornerstone of theoretical structure-activity relationship studies. A lower HOMO-LUMO energy gap, for example, indicates higher polarizability and greater chemical reactivity. researchgate.net The table below illustrates how these theoretical descriptors correlate with the molecule's reactivity profile.

| Quantum-Chemical Descriptor | Interpretation | Correlation with Reactivity |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Energy required for electronic excitation. | A smaller gap generally implies higher reactivity. researchgate.net |

| Fukui Functions (f(r)) | Indicates the change in electron density at a point r when the number of electrons changes. | Identifies the most likely sites for nucleophilic, electrophilic, and radical attack. rsc.org |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution. | Negative potential regions (e.g., around the -NO₂ group) are susceptible to electrophilic attack. nih.govresearchgate.net |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | A higher index indicates a greater capacity to act as an electrophile. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Softer molecules (lower hardness) are generally more reactive. rsc.org |

Functionalization Strategies and Chemical Probe Applications of the Nitroimidazole Scaffold

The Nitroimidazole Scaffold as a Versatile Synthetic Intermediate

The chemical architecture of 1-Ethyl-2-methyl-4-nitro-1H-imidazole, featuring a reactive nitro group and sites for substitution on the imidazole (B134444) ring, renders it a valuable intermediate for the synthesis of a wide range of derivatives. The strategic manipulation of this scaffold allows for the introduction of diverse functionalities, paving the way for the creation of novel compounds with tailored properties.

Strategic Utilization in the Synthesis of Diverse Imidazole Derivatives

The this compound core can be strategically utilized as a building block for more complex imidazole-based molecules. The presence of the nitro group activates the imidazole ring, influencing its reactivity towards various reagents. Functionalization can be achieved through several synthetic routes, including nucleophilic substitution, reduction of the nitro group followed by further derivatization, and metal-catalyzed cross-coupling reactions at different positions of the imidazole ring.

For instance, the N-ethyl group at the 1-position and the methyl group at the 2-position provide a stable and specific starting point for regioselective synthesis. researchgate.net The nitro group at the 4-position can be a handle for further transformations. For example, reduction of the nitro group to an amino group opens up a plethora of possibilities for amide bond formation, sulfonamide synthesis, and the introduction of other functionalities, leading to a diverse library of imidazole derivatives. While specific examples detailing the extensive use of this compound as a versatile intermediate are not abundant in publicly available literature, the general reactivity of the nitroimidazole scaffold supports its potential in this role.

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| 2-Methyl-4-nitroimidazole | Alkylating agent (e.g., ethyl iodide), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Alkylated nitroimidazole | Intermediate for further functionalization |

| Nitroimidazole derivative | Reducing agent (e.g., SnCl2, H2/Pd-C) | Aminoimidazole derivative | Precursor for amides, sulfonamides |

| Halogenated nitroimidazole | Boronic acid, Palladium catalyst, Base | Aryl-substituted nitroimidazole | Modulation of electronic properties |

Exploration of Structure-Reactivity Relationships in Novel Derivatizations

The relationship between the structure of this compound and its reactivity is a crucial aspect in the design of novel derivatization strategies. The electron-withdrawing nature of the nitro group significantly influences the electron density of the imidazole ring, affecting its susceptibility to electrophilic and nucleophilic attack. The position of the nitro group at C4, along with the alkyl substituents at N1 and C2, dictates the regioselectivity of further reactions. researchgate.net

Structure-activity relationship (SAR) studies on related nitroimidazole series have shown that modifications at various positions of the imidazole ring can dramatically alter the biological and chemical properties of the resulting compounds. For example, the nature of the substituent at the N1 position can impact lipophilicity and, consequently, cellular uptake. The substituents on the imidazole ring also influence the reduction potential of the nitro group, a key parameter for hypoxia-selective applications. nih.gov While specific SAR studies on a wide range of derivatives of this compound are limited, the principles derived from other nitroimidazole systems provide a predictive framework for its derivatization.

Development of Chemical Probes and Research Tools

The unique properties of the nitroimidazole scaffold, particularly its ability to undergo bioreduction in hypoxic environments, have made it an attractive candidate for the development of chemical probes and other research tools.

Design Principles for Nitroimidazole-Based Chemical Probes

The design of chemical probes based on the this compound scaffold follows several key principles. A chemical probe should possess a reporter group (e.g., a fluorophore, a radiolabel, or a tag for affinity purification) and a reactive group that allows for its interaction with the biological target. In the context of nitroimidazoles, the nitro group itself can act as a trigger for trapping the probe within hypoxic cells.

Radiosensitizer Design and Mechanistic Insights from a Chemical Perspective

Nitroimidazoles have been extensively investigated as radiosensitizers, which are compounds that increase the susceptibility of tumor cells to radiation therapy. The efficacy of these compounds is often linked to their ability to mimic the effects of oxygen in "fixing" radiation-induced DNA damage.

A key chemical principle underlying the application of nitroimidazoles as radiosensitizers and hypoxia-selective probes is their bioreduction under low-oxygen conditions. ubc.canih.gov In well-oxygenated (normoxic) cells, the one-electron reduction of the nitro group is a reversible process, as the resulting radical anion is rapidly re-oxidized by molecular oxygen. However, in hypoxic environments, where oxygen levels are low, the radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, leading to their accumulation within hypoxic cells. nih.govresearchgate.net This hypoxia-selective trapping mechanism is the basis for their use as markers for hypoxic tissues and as hypoxia-activated prodrugs. The reduction potential of the nitroimidazole is a critical determinant of its hypoxia selectivity, and this can be modulated by the substituents on the imidazole ring. nih.gov

| Parameter | Description | Influence of Molecular Structure |

|---|---|---|

| Electron Affinity | The ability of the molecule to accept an electron. Higher electron affinity generally correlates with greater radiosensitizing efficiency. | The nitro group is the primary determinant. Substituents on the imidazole ring can modulate this property. |

| Lipophilicity (LogP) | Affects cell membrane permeability and biodistribution. Optimal lipophilicity is required for efficient tumor penetration. | The nature of the substituents on the imidazole ring, such as the N-ethyl group, influences the overall lipophilicity. |

| Reduction Potential | The ease with which the nitro group is reduced. This is critical for hypoxia selectivity. | Electron-withdrawing or -donating groups on the imidazole ring can alter the reduction potential. |

Elucidation of Electron Transfer Processes in Chemical Radiosensitization

The therapeutic efficacy of radiation in cancer treatment is often limited by the presence of hypoxic (low oxygen) tumor cells, which are notoriously radioresistant. Nitroimidazoles are a class of compounds investigated as chemical radiosensitizers due to their ability to mimic the radiosensitizing effect of molecular oxygen. The key to their function lies in the electron-affinic nature of the nitro group (-NO2).

The general mechanism of radiosensitization by nitroimidazoles involves the following steps:

Selective Uptake and Reduction in Hypoxic Cells: Nitroimidazoles diffuse into both healthy and cancerous tissues. In oxygen-rich (normoxic) tissues, the compound undergoes a one-electron reduction, but is rapidly re-oxidized, preventing significant interaction. However, in hypoxic environments, the reduced nitroimidazole is more stable and can undergo further reduction.

Fixation of DNA Damage: Ionizing radiation generates free radicals in cellular components, most critically in DNA. In the absence of oxygen, these DNA radicals can be chemically repaired. Electron-affinic compounds like nitroimidazoles can "fix" this damage by reacting with the DNA radicals, making the damage permanent and leading to cell death.

While specific studies elucidating the precise electron transfer kinetics and radical species involved for this compound are not extensively documented, the behavior of related nitroimidazole derivatives provides a model for its anticipated function. For instance, studies on compounds like misonidazole (B1676599) and etanidazole (B1684559) have been pivotal in establishing this mechanistic framework. The ethyl and methyl substitutions on the imidazole ring of this compound would modulate its lipophilicity and, consequently, its cellular uptake and distribution, which are critical factors in its potential efficacy as a radiosensitizer.

Advanced Materials Research based on Nitroimidazole Frameworks

The high nitrogen content and the presence of the nitro group also make the nitroimidazole scaffold a foundational structure for the development of energetic materials. The energy output of such materials is intrinsically linked to their chemical structure, density, and oxygen balance.

N-Trinitroethylamino Functionalization for Energetic Material Design

A key strategy in designing high-performance energetic materials is to increase their density and oxygen balance while maintaining thermal stability and low sensitivity to impact and friction. N-functionalization of the imidazole ring is a promising approach to achieve these goals. Specifically, the introduction of N-trinitroethylamino [-N(H)CH2C(NO2)3] groups has been explored as a method to enhance the energetic properties of various heterocyclic frameworks.